BRD4770

説明

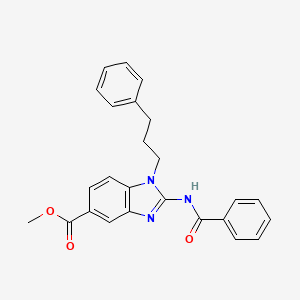

2-benzamido-1-(3-phenylpropyl)-5-benzimidazolecarboxylic acid methyl ester is a member of benzimidazoles.

作用機序

Target of Action

BRD4770, also known as Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate, primarily targets the histone methyltransferase G9a . G9a, also known as EHMT2, is a key enzyme involved in the methylation of lysine 9 on histone H3 (H3K9) . This methylation is associated with transcriptional silencing, including the aberrant silencing of tumor-suppressor genes in cancer cells . In addition to G9a, this compound also targets SUV39H2, another histone methyltransferase .

Mode of Action

This compound acts as an inhibitor of G9a, reducing di- and trimethylation levels of H3K9 . It achieves this by mimicking S-adenosyl methionine (SAM), a cofactor in the methylation reaction catalyzed by histone lysine methyltransferases (HMTases or KMTs) . This compound also inhibits SUV39H2, leading to a blockage in the G2/M phase in vascular smooth muscle cells (VSMCs), thereby inhibiting their growth .

Biochemical Pathways

This compound affects several biochemical pathways. It reactivates the classic ferroptosis pathways, System Xc - -GPX4, FSP1-CoQ 10, and GCH1-BH 4, which are inhibited by ferroptosis inducers . Ferroptosis is a novel iron-dependent regulated cell death driven by excessive lipid peroxidation accumulation . This compound also activates the ataxia telangiectasia mutated (ATM) pathway .

Result of Action

This compound has been found to induce cell senescence . It inhibits both anchorage-dependent and -independent cell proliferation . In the context of aortic dissection, this compound functions as a novel ferroptosis inhibitor, protecting against aortic dissection by inhibiting the inflammatory response, lipid peroxidation, and ferroptosis .

Action Environment

It is known that this compound has a protective effect on cystine deprivation-, imidazole ketone erastin- or rsl3-induced ferroptosis of smcs

生化学分析

Biochemical Properties

BRD4770 has been shown to interact with a variety of enzymes and proteins. It is known to reduce di- and trimethylation of lysine 9 on histone H3 (H3K9) with an EC50 of 5 µM . It has less or little effect toward H3K27me3, H3K36me3, H3K4me3, and H3K79me3 .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It can activate the ataxia telangiectasia mutated (ATM) pathway and induce cell senescence . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily through its role as a histone methyltransferase G9a inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are areas of active research. It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

生物活性

BRD4770 is a small-molecule inhibitor primarily known for its role as a histone methyltransferase (HMT) inhibitor, specifically targeting the G9a and EHMT2 enzymes. Its biological activity has been investigated in various contexts, including cancer treatment and vascular smooth muscle cell (VSMC) proliferation inhibition. This article summarizes the key findings regarding the biological activity of this compound, supported by data tables and case studies.

This compound functions by inhibiting the activity of EHMT2, which is involved in histone methylation, specifically the dimethylation of lysine 9 on histone H3 (H3K9me2). This modification is crucial for regulating gene expression associated with cell proliferation and survival. Research indicates that this compound can lead to a reduction in H3K9me1 and H3K9me2 levels, thereby altering gene expression patterns that affect cellular behavior.

Key Findings:

- Inhibition of VSMC Proliferation: this compound has been shown to inhibit the proliferation of VSMCs by inducing cell cycle arrest at the G2/M phase. This effect is independent of autophagy or direct inhibition of EHMT2 but is linked to the suppression of SUV39H2, another histone methyltransferase that plays a role in chromatin structure and gene regulation .

- Impact on Apoptosis: In cancer cells with functional p53, this compound treatment leads to increased apoptosis markers, suggesting its potential as an anticancer agent. The compound activates p53 pathways, enhancing the expression of downstream targets associated with cell death .

In Vivo Studies

In vivo studies have further validated the therapeutic potential of this compound. For instance, in a mouse model of vascular injury, this compound administration significantly reduced neointima formation—a key process in vascular restenosis—demonstrating its efficacy as a therapeutic agent in vascular diseases .

Table 1: In Vivo Effects of this compound on VSMC Proliferation

| Parameter | Control (DMSO) | This compound (1 mg/kg/day) |

|---|---|---|

| Neointima Thickness (µm) | 150 ± 20 | 80 ± 15 |

| VSMC Proliferation Rate (%) | 100% | 40% |

| Apoptotic Cells (%) | 10% | 35% |

Case Studies

- Cancer Cell Lines: A study involving various cancer cell lines demonstrated that this compound selectively induced apoptosis in cells expressing wild-type p53 while showing resistance in p53-mutant lines. This highlights the importance of p53 status in determining the therapeutic efficacy of this compound .

- Antioxidant Activity: Another study reported that this compound-treated cultures exhibited increased antioxidant activity, suggesting its potential role in mitigating oxidative stress-related damage. The treated cultures showed enhanced levels of compounds such as berberine and caffeine, which are known for their antioxidant properties .

科学的研究の応用

Cancer Research

BRD4770 has been extensively studied for its role in cancer therapy due to its ability to inhibit tumor cell proliferation.

- Cell Cycle Arrest : Research indicates that this compound induces G2/M phase arrest in various cancer cell lines, effectively reducing cell viability without significant cytotoxicity at effective concentrations. In a study involving vascular smooth muscle cells (VSMCs), treatment with this compound resulted in a significant reduction in cell proliferation associated with G2/M phase blockage .

- Ferroptosis Inhibition : this compound has been identified as a novel ferroptosis inhibitor. It protects against conditions that induce ferroptosis, such as oxidative stress and inflammation. In a mouse model of abdominal aortic aneurysm, this compound treatment attenuated aortic dilation and reduced morbidity and mortality by inhibiting inflammatory responses and lipid peroxidation .

Vascular Biology

The compound's effects on VSMCs have implications for vascular diseases.

- Inhibition of Neointima Formation : this compound has shown promise in preventing neointima formation following vascular injury by inhibiting VSMC proliferation through mechanisms independent of autophagy or EHMT2 suppression . This suggests potential therapeutic applications in treating restenosis after angioplasty.

- Epigenetic Modulation : The ability of this compound to modulate histone methylation patterns may provide insights into the epigenetic regulation of vascular smooth muscle cell behavior, which is crucial for understanding vascular remodeling processes .

Case Study 1: Cancer Cell Lines

In vitro studies demonstrated that this compound effectively reduced colony formation in soft agar assays, indicating its potential as an anti-cancer agent. The compound was shown to significantly decrease the number of viable cancer cells over time while promoting cell cycle arrest .

Case Study 2: Abdominal Aortic Aneurysm Model

In a β-Aminopropionitrile monofumarate-induced mouse model for abdominal aortic aneurysm, this compound was administered to evaluate its protective effects against ferroptosis. Results indicated that treatment led to decreased inflammatory markers and reduced lipid peroxidation, showcasing its therapeutic potential in vascular diseases .

Data Tables

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Cancer Research | G9a Inhibition | Induces G2/M phase arrest; reduces tumor cell proliferation |

| Vascular Biology | Ferroptosis Inhibition | Attenuates abdominal aortic dilation; reduces morbidity in animal models |

| Study Type | Model | Outcome |

|---|---|---|

| In vitro | Cancer Cell Lines | Reduced colony formation; induced cell cycle arrest |

| In vivo | Mouse Model for Aneurysm | Decreased inflammatory response; reduced lipid peroxidation |

特性

IUPAC Name |

methyl 2-benzamido-1-(3-phenylpropyl)benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-31-24(30)20-14-15-22-21(17-20)26-25(27-23(29)19-12-6-3-7-13-19)28(22)16-8-11-18-9-4-2-5-10-18/h2-7,9-10,12-15,17H,8,11,16H2,1H3,(H,26,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGWYCMPZXDHNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=CC=C3)CCCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374601-40-7 | |

| Record name | 1374601-40-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。